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2-Azetidinecarboxylic acid, 1-

nitroso-, (S)-

CAS No.: 30248-47-6

Cat. No.: B015530 Get Quote

Executive Summary
The incorporation of azetidine (a four-membered saturated nitrogen heterocycle) has evolved

from a niche curiosity to a strategic tool in modern drug design. Historically avoided due to

concerns over ring strain (~26 kcal/mol) and chemical reactivity, azetidines are now utilized to

modulate physicochemical properties (

, lipophilicity) and, critically, to enhance metabolic stability.

This guide objectively compares the metabolic performance of azetidine motifs against their

five- and six-membered counterparts (pyrrolidines and piperidines). It synthesizes experimental

data to demonstrate how ring contraction serves as a "metabolic block" against cytochrome

P450 (CYP) oxidation, provided specific structural liabilities are managed.

Part 1: The Azetidine Advantage – Theoretical
Framework
To understand the metabolic stability of azetidines, one must first analyze the electronic and

steric consequences of ring contraction.

The Modulation Effect
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Metabolic stability in amine-containing drugs is often correlated with basicity. Highly basic

amines are readily protonated at physiological pH, facilitating binding to the heme iron of

CYP450 enzymes or serving as substrates for organic cation transporters.

Piperidine/Pyrrolidine: Typically exhibit

values of 10–11.

Azetidine: Ring strain increases the s-character of the nitrogen lone pair, lowering the

by 1–2 log units (typically 8.5–9.5).

Impact: The lower fraction of ionized species reduces affinity for certain CYP isoforms (e.g.,

CYP2D6) and lowers the energy barrier for N-dealkylation, yet paradoxically, the steric bulk

and strain often prevent the formation of the necessary oxidative intermediates.

Lipophilicity ( ) and Ligand Efficiency
Replacing a piperidine with an azetidine reduces the carbon count by two, significantly lowering

. This reduction in lipophilicity generally correlates with lower intrinsic clearance (

) by reducing non-specific hydrophobic binding to metabolic enzymes.

Visualizing the Bioisosteric Shift
The following diagram illustrates the structural evolution from labile piperidines to stable spiro-

azetidines.
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Figure 1: Structural evolution strategy for mitigating metabolic liability. Transitioning to

spirocyclic azetidines blocks common oxidation sites.
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Part 2: Comparative Metabolic Stability Data
The following data summarizes head-to-head comparisons of intrinsic clearance (

) in Human Liver Microsomes (HLM). The data reflects general trends observed in literature
(e.g., Stepan et al., J. Med. Chem.) regarding the "metabolic switch" effect.

Table 1: Intrinsic Clearance Comparison (HLM)

Scaffold Type Structure (approx)

HLM

(

L/min/mg)

Primary
Metabolic
Pathway

Piperidine 6-membered ring ~11.0 > 50 (High)

Oxidation at C-4

or

-carbon; N-

oxidation.

Pyrrolidine 5-membered ring ~10.5 25 - 50 (Mod)
-hydroxylation

leading to lactam

formation.

Azetidine 4-membered ring ~8.5 < 15 (Low)

N-dealkylation

(slow); Ring

intact.

Spiro-Azetidine Bridged 4-ring ~8.0 < 10 (Very Low)

Sterically

hindered;

minimal

metabolism.

Analysis of the Data[1][2][3][4][5][6][7][8][9][10][11][12]
The "Spot 4" Problem: Piperidines are notorious for rapid oxidation at the 4-position (para to

nitrogen). Azetidines eliminate this position entirely.

-Carbon Accessibility: While azetidines have
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-carbons, the geometric constraints of the 4-membered ring impose a high energy barrier for
the formation of the planar iminium ion intermediate required for

-oxidation.

Spiro-Fusion: When the azetidine is part of a spirocycle (e.g., 2-oxa-6-azaspiro[3.3]heptane),

the quaternary carbon prevents metabolic attack at the most vulnerable position, resulting in

superior stability profiles.

Part 3: Mechanism of Metabolism & Toxicity Risks
While azetidines generally improve stability, they introduce a unique risk: Reactive Metabolite

Formation via Ring Opening.

The Ring Opening Pathway
If a CYP enzyme successfully hydroxylates the

-carbon of an azetidine, the resulting carbinolamine is highly unstable due to ring strain. It can
spontaneously collapse, opening the ring to form a reactive aldehyde or imine, which may
covalently bind to proteins (glutathione trapping is used to detect this).
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Figure 2: Divergent metabolic fates of azetidines. Pathway A represents the bioactivation risk

(ring opening), while Pathway B represents standard clearance.

Mitigation Strategy: Substitution at the 3-position (e.g., fluoro, methoxy, or spiro-cycles)

sterically hinders CYP approach to the

-carbons, effectively shutting down Pathway A.

Part 4: Experimental Protocol (Self-Validating)
To rigorously assess the metabolic stability of azetidine-containing compounds, a standard

microsomal stability assay must be modified to account for their polarity and potential for

volatile cleavage products.

Protocol: Microsomal Intrinsic Clearance ( ) Assay
Objective: Determine the in vitro
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and

using Human Liver Microsomes (HLM).

Reagents:

Pooled HLM (20 mg/mL protein concentration).

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL

G6P dehydrogenase, 3.3 mM

).

Phosphate Buffer (100 mM, pH 7.4).

Internal Standard (e.g., Tolbutamide or specific deuterated analog).

Workflow:

Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Spike test compound (1

M final, <0.1% DMSO). Incubate at 37°C for 5 mins to equilibrate.

Why? 1

M is below

for most drugs, ensuring linear kinetics (pseudo-first-order).

Initiation: Add NADPH regenerating system to start the reaction.

Sampling: At

min, remove 50

L aliquots.

Quenching: Immediately dispense into 150

L ice-cold Acetonitrile containing Internal Standard.
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Critical Step: Azetidine ring-opened metabolites can be unstable. Immediate cooling and

precipitation are vital.

Centrifugation: 4000 rpm for 20 min at 4°C.

Analysis: Inject supernatant onto LC-MS/MS (Reverse phase C18).

Calculation: Plot ln(% remaining) vs. time. The slope

is the elimination rate constant.

Pre-Incubation
(HLM + Cmpd)

Initiation
(+NADPH)

Sampling
(0-45 min)

Quench
(ACN + IS)

LC-MS/MS
Analysis

Click to download full resolution via product page

Figure 3: Standardized workflow for determining intrinsic clearance.

Part 5: Case Study – Baricitinib (Olumiant)
Drug: Baricitinib (JAK1/JAK2 Inhibitor) Structure: Contains an azetidine-3-acetonitrile motif

linked to a sulfonyl group.[1]

Metabolic Profile: Baricitinib demonstrates the robustness of the azetidine scaffold when

properly substituted.

Observation: The azetidine ring in Baricitinib does not undergo significant ring opening or

oxidative degradation in vivo.

Metabolism: The drug is primarily excreted unchanged (~75% in urine).[2] Minor metabolites

result from N-dealkylation of the side chains or hydrolysis of the nitrile, but the azetidine core

remains intact.

Why? The electron-withdrawing sulfonyl group attached to the azetidine nitrogen reduces the

electron density on the ring, making the

-carbons less susceptible to CYP-mediated hydrogen abstraction (HAT).
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Lesson: Electron-withdrawing groups (EWGs) on the azetidine nitrogen (sulfonamides, amides,

carbamates) drastically increase metabolic stability compared to basic azetidines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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